3-(2-(4-methoxyphenyl)-2-oxoethyl)quinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(4-methoxyphenyl)-2-oxoethyl)quinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-methoxyphenyl)-2-oxoethyl)quinoxalin-2(1H)-one typically involves the reaction of 2,3-dichloroquinoxaline with an appropriate amine, followed by further functionalization. One common method involves the use of oxamic acids and transition-metal-free direct C-H functionalization . The reaction conditions often include the use of solvents like dichloromethane and reagents such as oxalyl chloride and triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-methoxyphenyl)-2-oxoethyl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway to synthesize derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a wide range of quinoxaline derivatives with different substituents .
Scientific Research Applications
3-(2-(4-methoxyphenyl)-2-oxoethyl)quinoxalin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds with potential therapeutic effects.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-(4-methoxyphenyl)-2-oxoethyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. This compound has been shown to inhibit DNA synthesis and increase the activity of caspase enzymes, leading to programmed cell death .
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-3-(3-hydroxy-2-oxoquinoxalin-1-yl)-2-cyanoacrylic acid hydrazides: Known for its significant anticancer activity.
Styrylquinoxalin-2(1H)-ones: These compounds have shown potential as cholinesterase inhibitors and are being studied for their applications in treating Alzheimer’s disease.
Uniqueness
3-(2-(4-methoxyphenyl)-2-oxoethyl)quinoxalin-2(1H)-one stands out due to its unique structural features and versatile reactivity.
Properties
Molecular Formula |
C17H14N2O3 |
---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C17H14N2O3/c1-22-12-8-6-11(7-9-12)16(20)10-15-17(21)19-14-5-3-2-4-13(14)18-15/h2-9H,10H2,1H3,(H,19,21) |
InChI Key |
OCSSZMWSBCDSKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.